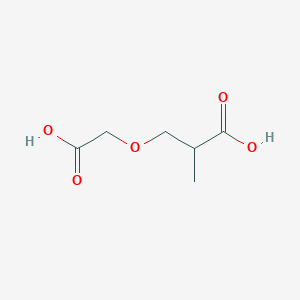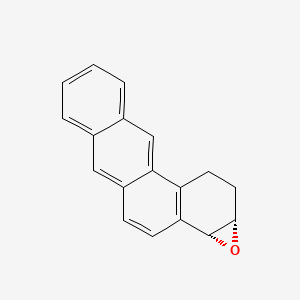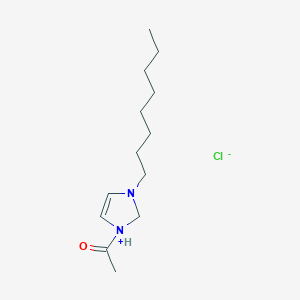
1-Acetyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an acetyl group at the first position, an octyl group at the third position, and a chloride ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-acetylimidazole with octyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium ion to imidazole.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity. The presence of the acetyl and octyl groups enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-3-methylimidazolium chloride
- 1-Octyl-3-methylimidazolium chloride
- 1-Acetyl-3-butylimidazolium chloride
Uniqueness
1-Acetyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The combination of the acetyl and octyl groups provides a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
63006-65-5 |
|---|---|
Molecular Formula |
C13H25ClN2O |
Molecular Weight |
260.80 g/mol |
IUPAC Name |
1-(3-octyl-1,2-dihydroimidazol-1-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-4-5-6-7-8-9-14-10-11-15(12-14)13(2)16;/h10-11H,3-9,12H2,1-2H3;1H |
InChI Key |
UZVPQFSMTGAGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)C(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


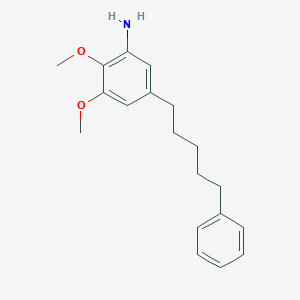

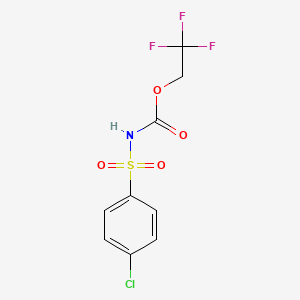

![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)
![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)

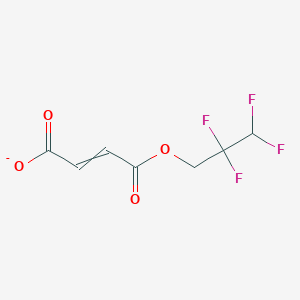
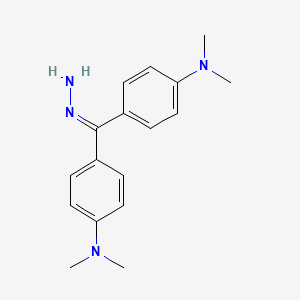
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
